molecular formula C32H16N2O12 B5159458 5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid

5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid

Cat. No.: B5159458
M. Wt: 620.5 g/mol
InChI Key: WQYGJLQUPWBGBF-UHFFFAOYSA-N
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Description

5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its multiple carboxylic acid groups and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate isoindole derivatives, followed by the introduction of carboxylic acid groups through oxidation reactions. Common reagents used in these steps include phthalic anhydride, ammonia, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as catalytic oxidation in packed-bed reactors are employed to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more carboxylic acid groups.

    Reduction: Conversion of carboxylic acids to alcohols or aldehydes.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various isoindole derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-[5-[2-(3,5-Dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used

Properties

IUPAC Name

5-[5-[2-(3,5-dicarboxyphenyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N2O12/c35-25-21-3-1-13(11-23(21)27(37)33(25)19-7-15(29(39)40)5-16(8-19)30(41)42)14-2-4-22-24(12-14)28(38)34(26(22)36)20-9-17(31(43)44)6-18(10-20)32(45)46/h1-12H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYGJLQUPWBGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)N(C2=O)C6=CC(=CC(=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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